molecular formula C12H15N3O B1324273 5-(Piperidin-3-yloxy)-1H-indazole CAS No. 478831-60-6

5-(Piperidin-3-yloxy)-1H-indazole

Cat. No.: B1324273
CAS No.: 478831-60-6
M. Wt: 217.27 g/mol
InChI Key: BQSDKFJPDIYXMH-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yloxy)-1H-indazole is a heterocyclic compound that features both a piperidine ring and an indazole moiety. The presence of these two distinct structural units makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound is known for its potential biological activities and is often explored for its pharmacological properties.

Scientific Research Applications

5-(Piperidin-3-yloxy)-1H-indazole has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Biochemical Analysis

Biochemical Properties

5-(Piperidin-3-yloxy)-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, particularly in the G1 and S phases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic effects by inducing apoptosis and cell cycle arrest . The compound affects the expression of genes involved in apoptosis, such as BAX and BCL-2, and modulates signaling pathways like the PI3K/AKT pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, leading to enzyme inhibition . This binding disrupts the phosphorylation of downstream targets, which is essential for cell cycle progression. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic markers . These molecular interactions collectively contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . In in vivo studies, the compound’s effects may vary due to metabolic processes and interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is essential for understanding the compound’s pharmacodynamics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yloxy)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the indazole core with piperidine or its derivatives under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

    Oxy-functionalization: The final step involves the introduction of the oxy group to the piperidine ring. This can be done through various methods, including oxidation reactions or the use of protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yloxy)-1H-indazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction reactions.

    Bases: Sodium hydride, potassium carbonate, and triethylamine are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-3-yloxy)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

    5-(Piperidin-3-yloxy)-1H-benzimidazole: Contains a benzimidazole ring, offering different biological activities.

    5-(Piperidin-3-yloxy)-1H-quinoline: Features a quinoline ring, which may result in distinct pharmacological properties.

Uniqueness

5-(Piperidin-3-yloxy)-1H-indazole is unique due to the combination of the indazole and piperidine rings, which confer specific biological activities and chemical reactivity. This dual-ring structure allows for diverse modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

5-piperidin-3-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDKFJPDIYXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629066
Record name 5-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478831-60-6
Record name 5-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the tert-butyl 3-(1H-indazol-5-yloxy)piperidine-1-carboxylate (150 mg, 0.473 mmol) obtained in Example 376 in methanol (2 ml) was added a 4N-hydrochloric acid-dioxane solution (1 ml) at room temperature. After 3 hours, the mixture thus obtained was concentrated under reduced pressure, and the resulting residue was dissolved in methanol. The resulting solution was adjusted to pH 8 to 9 with a 2M-aqueous sodium hydroxide solution and concentrated under reduced pressure. The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol/chloroform/methanol/(1%-aqueous ammonia)) to obtain 5-(piperidin-3-yloxy)-1H-indazole (104 mg, 65%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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